Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate is a chemical compound with the molecular formula C₁₃H₁₈ClNO₄S and a molecular weight of approximately 319.8 g/mol. It features a benzoate structure modified by a sulfonamide group, which includes a chlorobutyl moiety. The compound is characterized by its sulfonylamino functionality, which is significant in various
These reactions highlight its versatility in synthetic organic chemistry.
Synthesis of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate typically involves several steps:
This method allows for the introduction of both the sulfonamide and ester functionalities into the molecule.
Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate has potential applications in various fields:
Several compounds share structural similarities with Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate, including:
| Compound Name | Structure Features | Unique Characteristics | 
|---|---|---|
| Sulfanilamide | Contains an amino group and sulfonamide | First synthetic antibacterial drug | 
| N-(4-Chlorobutyl)-benzenesulfonamide | Similar chlorobutyl and sulfonamide groups | Used in research for antibacterial properties | 
| Ethyl p-Aminobenzoate | Contains an amino group but no sulfonamide | Commonly used as an intermediate in drug synthesis | 
Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate is unique due to its specific combination of both chlorobutyl and sulfonamide functionalities, which may enhance its reactivity and potential biological activity compared to others.